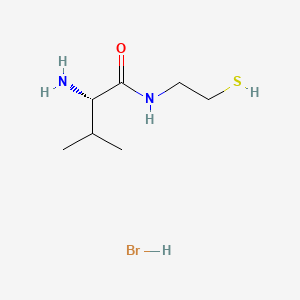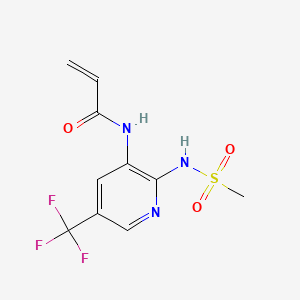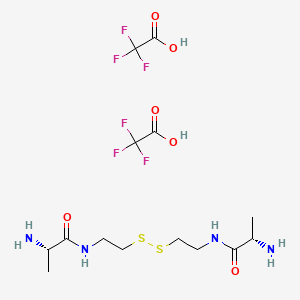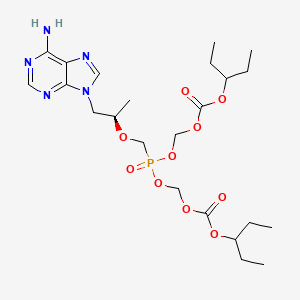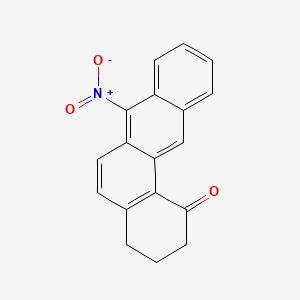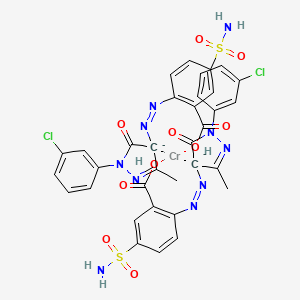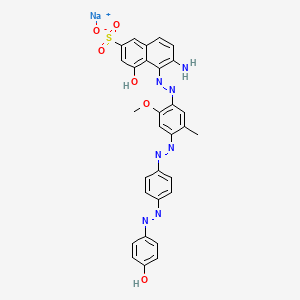
Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N'-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N’-hydroxy- is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazono group, and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N’-hydroxy- typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N’-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N’-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N’-hydroxy- involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanamide, N-(3-chlorophenyl)-3-chloro-
- N-(3-chlorophenethyl)-4-nitrobenzamide
Uniqueness
Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N’-hydroxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a broader range of applications in research and industry.
Propriétés
Numéro CAS |
85914-42-7 |
|---|---|
Formule moléculaire |
C9H11ClN4O |
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
(2E)-N'-(3-chlorophenyl)-2-hydrazinylidene-N-hydroxypropanimidamide |
InChI |
InChI=1S/C9H11ClN4O/c1-6(13-11)9(14-15)12-8-4-2-3-7(10)5-8/h2-5,15H,11H2,1H3,(H,12,14)/b13-6+ |
Clé InChI |
ZXVWHECMSCSVIL-AWNIVKPZSA-N |
SMILES isomérique |
C/C(=N\N)/C(=NC1=CC(=CC=C1)Cl)NO |
SMILES canonique |
CC(=NN)C(=NC1=CC(=CC=C1)Cl)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


